molecular formula C28H28ClN3O4S B2602666 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 887466-54-8

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2602666
CAS No.: 887466-54-8
M. Wt: 538.06
InChI Key: HKGCCRUSMISZOK-UHFFFAOYSA-N
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Description

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H28ClN3O4S and its molecular weight is 538.06. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

A study discusses the electrochemical synthesis of derivatives that include elements of the mentioned compound's structure, such as 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This synthesis involves oxidation steps and Michael addition reaction, showcasing a method for creating complex organic molecules with potential applications in drug development and other fields (Nematollahi, Momeni, & Khazalpour, 2014).

Analytical Derivatization in Liquid Chromatography

Another study focuses on the synthesis of a new sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the compound's relevance in enhancing detection sensitivity and specificity in analytical chemistry. This reagent aids in tagging analytes for sensitive detection, showing the compound's utility in improving analytical methods (Wu et al., 1997).

Therapeutic Agent Synthesis

Research on the linear synthesis of derivatives as potential therapeutic agents demonstrates the compound's role in medical chemistry. These derivatives were evaluated for their inhibitory activity against α-glucosidase enzyme, indicating the compound's potential application in developing treatments for conditions like diabetes or metabolic syndrome (Abbasi et al., 2019).

Genotoxicity Assessment

A study on the genotoxicity of a similar compound, emphasizing the importance of understanding the safety profile of chemical compounds used in drug development. The research provides insights into the compound's metabolism and potential DNA interaction, crucial for assessing its suitability and safety as a therapeutic agent (Kalgutkar et al., 2007).

Mechanism of Action

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-36-26-13-7-6-12-25(26)30-14-16-31(17-15-30)28(33)19-32-18-27(22-9-3-5-11-24(22)32)37(34,35)20-21-8-2-4-10-23(21)29/h2-13,18H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGCCRUSMISZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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